molecular formula C12H8F4O2 B11855611 2,3-Bis(difluoromethoxy)naphthalene

2,3-Bis(difluoromethoxy)naphthalene

Cat. No.: B11855611
M. Wt: 260.18 g/mol
InChI Key: CUOPVBYYDTYESJ-UHFFFAOYSA-N
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Description

2,3-Bis(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H8F4O2 It is a derivative of naphthalene, where two hydrogen atoms at the 2 and 3 positions are replaced by difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(difluoromethoxy)naphthalene typically involves the introduction of difluoromethoxy groups to a naphthalene core. One common method is the reaction of 2,3-dihydroxynaphthalene with difluoromethyl ether in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(difluoromethoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Scientific Research Applications

2,3-Bis(difluoromethoxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Bis(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. Pathways involved may include oxidative stress responses or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(bromomethyl)naphthalene
  • 2,3-Bis(dibromomethyl)naphthalene
  • 2,3-Dihydroxynaphthalene

Uniqueness

2,3-Bis(difluoromethoxy)naphthalene is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C12H8F4O2

Molecular Weight

260.18 g/mol

IUPAC Name

2,3-bis(difluoromethoxy)naphthalene

InChI

InChI=1S/C12H8F4O2/c13-11(14)17-9-5-7-3-1-2-4-8(7)6-10(9)18-12(15)16/h1-6,11-12H

InChI Key

CUOPVBYYDTYESJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)OC(F)F)OC(F)F

Origin of Product

United States

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